1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine
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Overview
Description
1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃FN₂. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorophenyl)ethane-1,2-diamine
- 1-(2-Methylphenyl)ethane-1,2-diamine
- 1-(2-Chloro-5-methylphenyl)ethane-1,2-diamine
Uniqueness
1-(2-Fluoro-5-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H13FN2 |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
1-(2-fluoro-5-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
FJCPOTWIKINTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(CN)N |
Origin of Product |
United States |
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